physicochemical properties of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
physicochemical properties of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
An In-depth Technical Guide to Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and materials science, the furan scaffold represents a cornerstone of innovation. These heterocyclic compounds are not only prevalent in numerous natural products but also serve as versatile building blocks for novel therapeutic agents and high-performance polymers. Within this chemical space, Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is emerging as a compound of significant interest. Its bifunctional nature, featuring a primary amine and a methyl ester, makes it an ideal starting material for the synthesis of a diverse array of more complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties of this compound, underpinned by field-proven insights and robust scientific principles.
Chemical Identity and Physicochemical Properties
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 5-(aminomethyl)furan-2-carboxylic acid. The hydrochloride form enhances the stability and solubility of the free amine, making it more amenable to handling and use in subsequent synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 160938-84-1 | [1][2] |
| Molecular Formula | C₇H₁₀ClNO₃ | [1] |
| Molecular Weight | 191.61 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Commercially available in purities of 95% and higher. | |
| IUPAC Name | methyl 5-(aminomethyl)-2-furoate hydrochloride | |
| InChI Key | OJCCSWCSYOBPCO-UHFFFAOYSA-N | |
| Solubility | While specific quantitative data is not readily available, as a hydrochloride salt, it is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in organic solvents is likely limited, a common characteristic for salts. The parent non-salt furan derivatives are often reported to have limited aqueous solubility. | |
| Melting Point | Specific experimental data is not available in the reviewed literature. For comparison, a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has a melting point of 196.3 °C[3]. | |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. |
Structural Elucidation
Caption: Structure of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
Synthesis and Purification
While a specific, detailed protocol for the synthesis of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is not extensively documented in peer-reviewed literature, a logical and efficient synthetic route can be devised based on established organic chemistry principles and the synthesis of analogous compounds. A plausible approach involves the reductive amination of a suitable aldehyde precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
-
Reductive Amination:
-
To a solution of methyl 5-formylfuran-2-carboxylate (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5°C. The choice of sodium cyanoborohydride is critical here as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of 2M hydrochloric acid until the pH is acidic (pH ~2) to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the resulting aqueous solution with a nonpolar organic solvent like diethyl ether or dichloromethane to remove any unreacted aldehyde and other non-polar impurities.
-
Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., sodium carbonate or 2M sodium hydroxide) to deprotonate the ammonium salt and liberate the free amine.
-
Extract the free amine into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine, Methyl 5-(aminomethyl)furan-2-carboxylate.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any soluble impurities.
-
Dry the final product under vacuum to yield Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride as a solid. The purity of the final product should be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.
-
Analytical Characterization
A robust analytical workflow is essential for confirming the identity, purity, and stability of Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.
Analytical Workflow Overview
Caption: A comprehensive analytical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in D₂O or DMSO-d₆):
-
Furan protons (2H): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the furan ring. The coupling constant (J) between these two protons would be approximately 3-4 Hz.
-
Aminomethyl protons (2H): A singlet is expected around δ 4.0-4.5 ppm, corresponding to the methylene protons adjacent to the amine.
-
Methyl ester protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm for the methyl group of the ester.
-
Amine protons (3H): A broad singlet corresponding to the -NH₃⁺ protons would be present, and its chemical shift would be concentration and solvent-dependent.
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Carbonyl carbon (1C): A signal in the downfield region (δ 160-170 ppm) is expected for the ester carbonyl carbon.
-
Furan carbons (4C): Four distinct signals are expected in the aromatic region (δ 110-160 ppm) for the carbons of the furan ring.
-
Methyl ester carbon (1C): A signal around δ 50-55 ppm is expected for the methyl carbon of the ester.
-
Aminomethyl carbon (1C): A signal around δ 35-45 ppm is anticipated for the methylene carbon adjacent to the amine.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase HPLC method would be suitable for this polar compound.
-
Proposed HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate in water) and an organic modifier (e.g., acetonitrile or methanol) would be effective. For instance, a gradient from 5% to 95% organic modifier over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the furan ring shows strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
This method should provide good separation of the main compound from potential impurities arising from the synthesis. Method validation according to ICH guidelines would be necessary for use in a regulated environment[5].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Results:
-
Technique: Electrospray ionization (ESI) in positive ion mode would be ideal.
-
Expected Ion: The mass spectrum should show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z 156.0655, corresponding to the chemical formula C₇H₁₀NO₃⁺. The hydrochloride is not typically observed in the mass spectrum.
-
Stability and Storage
-
Stability: As a hydrochloride salt, Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is expected to be more stable than its free amine counterpart, which can be susceptible to oxidation and degradation. However, like many furan derivatives, it may be sensitive to strong acids, bases, and prolonged exposure to light and high temperatures.
-
Storage: To ensure its long-term integrity, the compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.
Safety and Handling
Based on the Safety Data Sheets (SDS) of structurally related furan compounds, the following precautions should be observed[6][7][8][9]:
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, particularly its enhanced stability and solubility as a hydrochloride salt, make it a practical starting material for a wide range of chemical transformations. This guide provides a comprehensive overview of its known properties, along with scientifically grounded, proposed methodologies for its synthesis and analysis. By understanding and applying the principles outlined herein, researchers can effectively utilize this compound to advance their scientific endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 5-(Aminomethyl)
- ChemicalBook. (2022). 5-(AMINOMETHYL)
- Fisher Scientific. (2020).
- Cayman Chemical. (2025).
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2024).
- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.
- Green Chemistry (RSC Publishing). (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Royal Society of Chemistry.
- ChemScene. (n.d.). 1030012-30-6 | Ethyl 5-(aminomethyl)
- ChemicalBook. (n.d.). 5-(aminomethyl)furan-2-carboxamide hydrochloride CAS#: 1375471-80-9. ChemicalBook.
- Sigma-Aldrich. (n.d.). methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1. Sigma-Aldrich.
- The Royal Society of Chemistry. (n.d.).
- BIOFOUNT. (n.d.). 160938-84-1|Methyl 5-(Aminomethyl)
- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- BenchChem. (2025).
- PubChemLite. (n.d.). Methyl 5-(aminomethyl)furan-3-carboxylate hydrochloride (C7H9NO3). PubChemLite.
- ResearchGate. (n.d.). Scheme 2. Amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate.
- PubChemLite. (n.d.). Methyl 5-(2-aminophenyl)
- Sigma-Aldrich. (n.d.). Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1. Sigma-Aldrich.
- ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan....
- PubMed. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed.
- unipub. (n.d.).
- MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI.
Sources
- 1. 160938-84-1|Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride|Methyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 2. Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | 160938-84-1 [sigmaaldrich.com]
- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]

